molecular formula C16H12N2 B14791843 3-[(1E)-2-phenylethenyl]cinnoline

3-[(1E)-2-phenylethenyl]cinnoline

Cat. No.: B14791843
M. Wt: 232.28 g/mol
InChI Key: AWBTVSLTEQNTFY-UHFFFAOYSA-N
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Description

(E)-3-Styrylcinnoline is an organic compound that belongs to the cinnoline family It is characterized by a cinnoline core structure with a styryl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Styrylcinnoline typically involves the condensation of cinnoline derivatives with styryl compounds. One common method is the reaction of 3-cinnolinecarboxaldehyde with styrene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods: Industrial production of (E)-3-Styrylcinnoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as chromatography may also be employed to achieve industrial-grade quality.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Styrylcinnoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding cinnoline oxides.

    Reduction: Reduction reactions can convert it into dihydrocinnoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using halogens like chlorine or bromine, and nucleophilic substitution using reagents like sodium methoxide.

Major Products: The major products formed from these reactions include cinnoline oxides, dihydrocinnoline derivatives, and various substituted cinnoline compounds.

Scientific Research Applications

(E)-3-Styrylcinnoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a fluorescent probe for biological imaging.

    Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-3-Styrylcinnoline involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA strands, disrupting the replication process and leading to cell cycle arrest. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anticancer effects.

Comparison with Similar Compounds

    Cinnoline: The parent compound of (E)-3-Styrylcinnoline, lacking the styryl group.

    3-Styrylpyridine: Similar structure but with a pyridine ring instead of a cinnoline ring.

    3-Styrylquinoline: Contains a quinoline ring, offering different electronic properties.

Uniqueness: (E)-3-Styrylcinnoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the development of targeted therapeutic agents and advanced materials.

Properties

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

3-(2-phenylethenyl)cinnoline

InChI

InChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)18-17-15/h1-12H

InChI Key

AWBTVSLTEQNTFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3N=N2

Origin of Product

United States

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